molecular formula C9H19O5P B14006752 2-(Diethoxyphosphorylmethyl)-1,3-dioxane CAS No. 67730-29-4

2-(Diethoxyphosphorylmethyl)-1,3-dioxane

Cat. No.: B14006752
CAS No.: 67730-29-4
M. Wt: 238.22 g/mol
InChI Key: FUGGTGAAEQGATH-UHFFFAOYSA-N
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Description

2-(Diethoxyphosphorylmethyl)-1,3-dioxane is a chemical building block of significant value in advanced organic synthesis, particularly for constructing complex molecular architectures. Its structure, which integrates a diethyl phosphonate group with a 1,3-dioxane ring, makes it a versatile precursor for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the olefination and homologation of carbonyl compounds to form alkenes. The 1,3-dioxane moiety can act as a masked carbonyl group or modulate the electronic properties and solubility of the intermediate, offering synthetic advantages over simpler alkyl phosphonates. In research applications, this compound serves as a key intermediate in the synthesis of various complex molecules, including potential pharmaceuticals and agrochemicals. The phosphonate group can undergo various transformations, such as oxidation to phosphonic acids or substitution reactions to create new carbon-phosphorus bonds. Furthermore, compounds containing phosphonate and cyclic acetal groups are investigated in materials science for applications like polymer modification and as flame retardants. In biological studies, the phosphonate group can mimic natural phosphate esters, allowing researchers to use it as a probe in enzyme inhibition studies to investigate metabolic pathways. The mechanism of action in chemical synthesis involves the deprotonation of the phosphonate to generate a reactive carbanion. This stabilized anion subsequently undergoes nucleophilic attack on aldehyde or ketone substrates, leading to the formation of a new carbon-carbon double bond in high yield and often with desirable stereoselectivity. When used in biological contexts, its activity often stems from its ability to competitively inhibit enzymes by mimicking the transition state of the natural phosphonate-containing substrate. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

67730-29-4

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dioxane

InChI

InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-9-11-6-5-7-12-9/h9H,3-8H2,1-2H3

InChI Key

FUGGTGAAEQGATH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1OCCCO1)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the diethoxyphosphoryl methyl group onto a 1,3-dioxane scaffold. The key reagent for introducing the diethoxyphosphoryl methyl moiety is often a diethoxyphosphoryl methyl ester or a related phosphorylating agent such as toluene-4-sulfonic acid diethoxy phosphoryl methyl ester.

The reaction usually proceeds via nucleophilic substitution or condensation involving the 1,3-dioxane ring or its precursors with a phosphorus-containing electrophile under basic conditions.

Specific Preparation via Reaction with Toluene-4-sulfonic Acid Diethoxy Phosphoryl Methyl Ester

A well-documented approach involves the reaction of a suitable hydroxyl-containing precursor (e.g., 1,3-dioxane derivatives bearing a hydroxymethyl group) with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in the presence of a base. This method is closely related to processes used in the synthesis of Tenofovir and its prodrugs, where the diethoxyphosphoryl methyl group is introduced onto nucleoside analogs.

Reaction Conditions:
Parameter Details
Reagents 1,3-dioxane derivative with hydroxyl group, toluene-4-sulfonic acid diethoxy phosphoryl methyl ester
Base Organic amines (e.g., triethylamine), or inorganic bases (e.g., potassium carbonate, magnesium tert-butoxide)
Solvent Non-polar solvents such as toluene, cyclohexane, or polar aprotic solvents like N-methylpyrrolidone, dimethylformamide (DMF)
Temperature 25–80 °C, typically 50–76 °C
Reaction time 5–15 hours, commonly 5–7 hours
Catalysts Phase transfer catalysts (e.g., tetrabutylammonium bromide) may be used to improve yield
Process Summary:
  • The hydroxyl group on the 1,3-dioxane derivative is esterified with the diethoxyphosphoryl methyl ester in the presence of base and optionally a phase transfer catalyst.
  • The reaction proceeds through nucleophilic attack on the phosphorus center, displacing the tosylate group.
  • After completion, the product is isolated by precipitation or extraction and purified as needed.

This method has been shown to yield the phosphorylated product with improved yield and purity compared to older methods, with yields increasing from approximately 60% to over 85% under optimized conditions.

Base and Solvent Effects on Reaction Efficiency

The nature of the base and solvent critically influences the reaction conversion and yield. Research on related α-aminophosphonate synthesis, which shares mechanistic similarities, provides useful insights.

Base Screening Results (Adapted from α-aminophosphonate synthesis studies):
Entry Base Solvent Temperature (°C) Conversion (%) Isolated Yield (%)
1 No base THF Room Temp 0 0
2 Potassium carbonate (4 equiv.) THF 66 99 95
3 Cesium carbonate (4 equiv.) THF 66 74 -
4 Triethylamine (4 equiv.) THF 66 0 0
5 Sodium hydroxide (4 equiv.) THF 66 81 -
Solvent Screening Results:
Solvent Temperature (°C) Conversion (%) Isolated Yield (%)
Tetrahydrofuran (THF) 66 99 95
Acetonitrile 82 50 94
2-Methyl THF 80 66 89
1,4-Dioxane 101 54 80

These data suggest that inorganic bases such as potassium carbonate in THF at moderate temperatures provide optimal conversion and yields. Organic amines like triethylamine are ineffective under similar conditions.

Alternative Method: Use of Magnesium tert-Butoxide

An alternative method involves using magnesium tert-butoxide as the base in a high boiling solvent such as dimethylformamide or N-methylpyrrolidone. This method has been applied in the preparation of phosphorylated nucleoside analogs and is adaptable for this compound synthesis.

Typical Conditions:
Component Quantity/Condition
1,3-dioxane derivative Stoichiometric amount
Toluene-4-sulfonic acid diethoxy phosphoryl methyl ester Excess (e.g., 2 equiv.)
Magnesium tert-butoxide Slight excess (e.g., 0.7 equiv.)
Solvent Dimethylformamide or N-methylpyrrolidone
Temperature 74–76 °C
Reaction time 5–6 hours

After the reaction, hydrolysis and work-up steps including acid treatment and extraction yield the phosphorylated product.

Summary Table of Preparation Methods

Method Base/Catalyst Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
Esterification with tosyl diethoxy phosphoryl methyl ester + triethylamine + phase transfer catalyst Triethylamine + tetrabutylammonium bromide N-methylpyrrolidone, acetonitrile, etc. 51–54 5–7 85+ Improved yield and purity
Reaction with magnesium tert-butoxide base Magnesium tert-butoxide Dimethylformamide, N-methylpyrrolidone 74–76 5–6 ~85 Includes hydrolysis step, suitable for scale-up
Base-catalyzed condensation using potassium carbonate Potassium carbonate THF, acetonitrile, 2-methyl THF 66–82 4 74–95 High conversion with inorganic base, green solvents

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxyphosphorylmethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethoxyphosphorylmethyl)-1,3-dioxane has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the modification of enzyme active sites or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Functional Differences

The phosphoryl group in 2-(Diethoxyphosphorylmethyl)-1,3-dioxane contrasts sharply with substituents in analogs such as aromatic, halogenated, or alkyl groups. Key comparisons include:

Phosphoryl vs. Aromatic Substituents
  • 2-(2-Naphthyl)-1,3-dioxane (C₁₄H₁₄O₂): The 2-naphthyl group introduces aromaticity, leading to strong π-π interactions and planar molecular packing. X-ray studies reveal C–H⋯O and C–H⋯π interactions in its crystal lattice, absent in the phosphoryl analog .
  • 2-(3-Diethoxyphosphorylphenyl)-1,3-dioxolane (C₁₃H₁₉O₅P): Despite the phosphoryl group, the five-membered dioxolane ring increases ring strain, reducing thermal stability compared to the six-membered dioxane backbone .
Halogenated and Electron-Withdrawing Groups
  • 2-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane (C₁₃H₁₄ClF₃O₃): The chloro and trifluoromethyl groups enhance electrophilicity, making this compound resistant to nucleophilic attack compared to the hydrolytically sensitive phosphoryl derivative .
  • 5,5-Bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane (C₁₂H₁₃Br₂NO₄): Bromine and nitro groups enable SN2 reactivity, whereas the phosphoryl group favors phosphorylation or hydrolysis pathways .
Alkyl and Cyclohexenyl Derivatives
  • 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane (C₁₀H₁₉BrO₂): Alkyl chains increase hydrophobicity, contrasting with the phosphoryl group’s hydrophilic nature. Bromine substitution allows alkylation reactions, unlike the phosphoryl group’s role in forming phosphate esters .
  • 1,3-Dioxane derivatives with cyclohexenyl groups (e.g., 2-[(1R,2R)-2,4-dimethyl-3-cyclohexen-1-yl]-5-methyl-1,3-dioxane): These exhibit cis/trans isomerism, whereas the phosphoryl group’s tetrahedral geometry reduces stereochemical complexity .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected 1,3-Dioxane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Properties
This compound C₉H₁₉O₅P 250.22 Diethoxyphosphorylmethyl Hydrolytic sensitivity; polar, H-bond donor
2-(2-Naphthyl)-1,3-dioxane C₁₄H₁₄O₂ 214.26 2-Naphthyl Aromatic stacking; high melting point
2-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane C₁₃H₁₄ClF₃O₃ 310.70 Chloro, trifluoromethyl phenoxy ethyl Electrophilic substitution resistance
5,5-Bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane C₁₂H₁₃Br₂NO₄ 409.05 Bromomethyl, nitro phenyl SN2 reactivity; high density
Reactivity Insights
  • Hydrolysis : The phosphoryl group in this compound undergoes hydrolysis under acidic or basic conditions to yield phosphoric acid derivatives, unlike halogenated analogs that resist hydrolysis .
  • Stereochemical Effects : 1,3-Oxathiane derivatives exhibit higher A-values (steric parameters) than 1,3-dioxanes, suggesting that sulfur substitution increases steric bulk compared to oxygen. The phosphoryl group’s steric demand may further influence conformational equilibria .

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